N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine
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Description
“N’‘-phenyl-N,N-dipropyl-N’-[3-(trifluoromethyl)benzyl]guanidine” is a chemical compound . Its CAS number is 338400-51-4 . The compound belongs to the class of guanidines, which are known for their biological activity.
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring, a trifluoromethyl group, a benzyl group, and a guanidine group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Guanidines are known to participate in a variety of chemical reactions, including acid-base reactions, due to the presence of the basic guanidine group. They can also undergo electrophilic substitution reactions at the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its melting point, boiling point, and solubility .Safety and Hazards
Properties
IUPAC Name |
3-phenyl-1,1-dipropyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3/c1-3-13-27(14-4-2)20(26-19-11-6-5-7-12-19)25-16-17-9-8-10-18(15-17)21(22,23)24/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAZSCPZJDHYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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